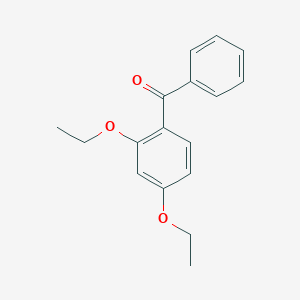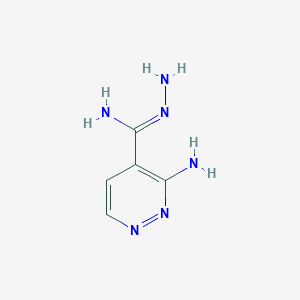
3-Aminopyridazine-4-carboximidhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of pyridazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Aminopyridazine-4-carboximidhydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the replication of viruses and bacteria. It has also been reported to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
3-Aminopyridazine-4-carboximidhydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. This compound has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Aminopyridazine-4-carboximidhydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-Aminopyridazine-4-carboximidhydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of viral and bacterial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties are areas of interest for future research.
Conclusion:
In conclusion, 3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 3-Aminopyridazine-4-carboximidhydrazide has been reported using different methods. One of the most common methods involves the reaction of 3-aminopyridazine with ethyl chloroformate and then with hydrazine hydrate. The resulting product is then treated with ammonium hydroxide to obtain 3-Aminopyridazine-4-carboximidhydrazide.
Wissenschaftliche Forschungsanwendungen
3-Aminopyridazine-4-carboximidhydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
137609-33-7 |
|---|---|
Produktname |
3-Aminopyridazine-4-carboximidhydrazide |
Molekularformel |
C5H8N6 |
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
N',3-diaminopyridazine-4-carboximidamide |
InChI |
InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |
InChI-Schlüssel |
LAXKBHTYWQNSMU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=NC(=C1/C(=N/N)/N)N |
SMILES |
C1=CN=NC(=C1C(=NN)N)N |
Kanonische SMILES |
C1=CN=NC(=C1C(=NN)N)N |
Synonyme |
4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



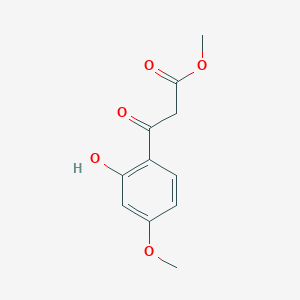

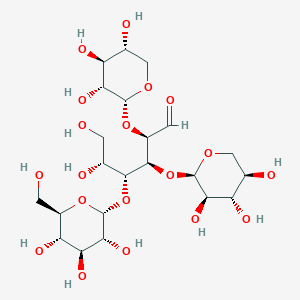

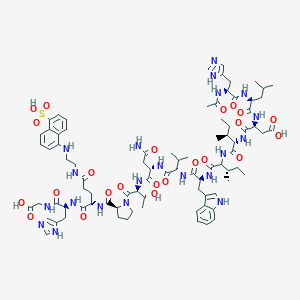
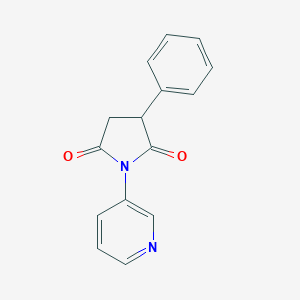
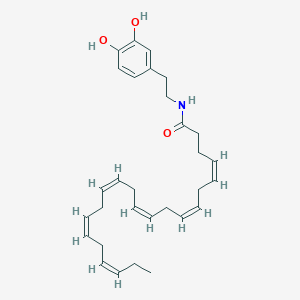
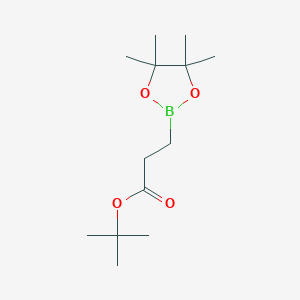
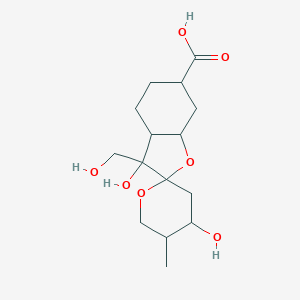
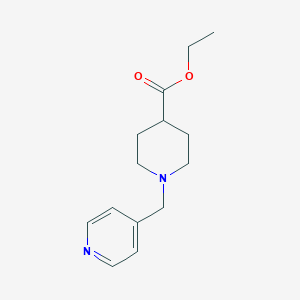
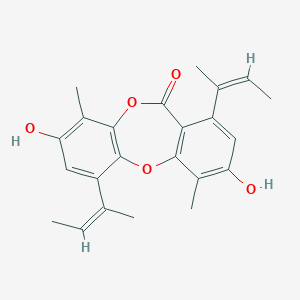
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
